4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde
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Overview
Description
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the trifluoromethoxy group via nucleophilic substitution. The final step involves the formylation of the phenyl ring to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzoic acid.
Reduction: Formation of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as electrochromic polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl isocyanate: Used in the synthesis of bis-ureas with potential biological activity.
(trifluoromethoxy)benzene: A simpler analog used in various organic synthesis applications.
Uniqueness
4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde is unique due to the combination of its trifluoromethoxy group, triazole ring, and benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1181214-29-8 |
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Molecular Formula |
C16H10F3N3O2 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-14-7-5-13(6-8-14)22-10-20-15(21-22)12-3-1-11(9-23)2-4-12/h1-10H |
InChI Key |
RBTXNWWNDUZLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Purity |
97 |
Origin of Product |
United States |
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